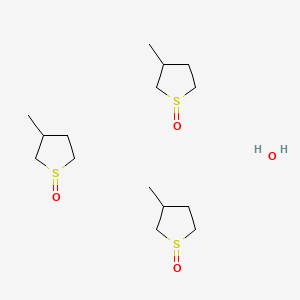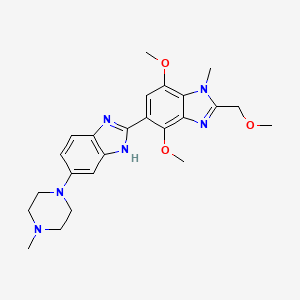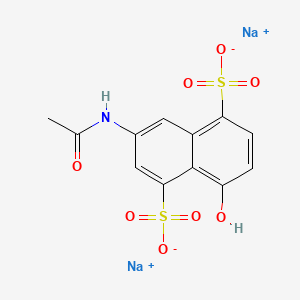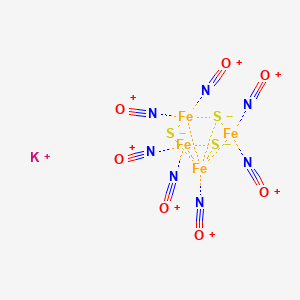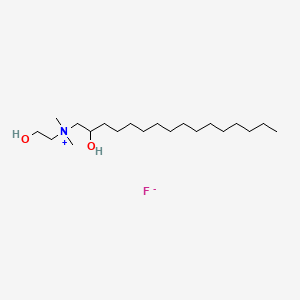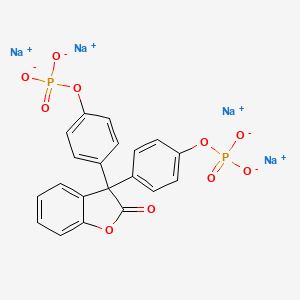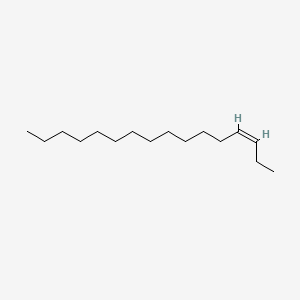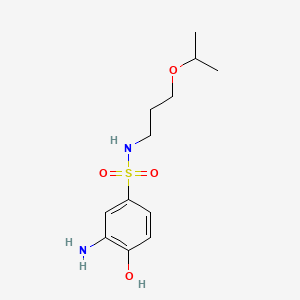
3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide is a chemical compound with the molecular formula C12H20N2O4S and a molecular weight of 288.36 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a sulphonamide group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with amino and hydroxy groups. The propyl chain with the methylethoxy group is then introduced through a series of reactions, including alkylation and sulphonation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to meet the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine .
Applications De Recherche Scientifique
3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulphonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulphonamide include:
- 3-Amino-4-hydroxybenzenesulphonamide
- 3-Amino-4-hydroxy-N-(3-propyl)benzenesulphonamide
- 3-Amino-4-hydroxy-N-(3-(1-methylethoxy)ethyl)benzenesulphonamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methylethoxy group on the propyl chain.
Propriétés
Numéro CAS |
93893-59-5 |
|---|---|
Formule moléculaire |
C12H20N2O4S |
Poids moléculaire |
288.37 g/mol |
Nom IUPAC |
3-amino-4-hydroxy-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H20N2O4S/c1-9(2)18-7-3-6-14-19(16,17)10-4-5-12(15)11(13)8-10/h4-5,8-9,14-15H,3,6-7,13H2,1-2H3 |
Clé InChI |
TVJSIHWAQKKXKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCNS(=O)(=O)C1=CC(=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


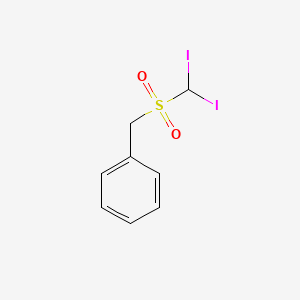
![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

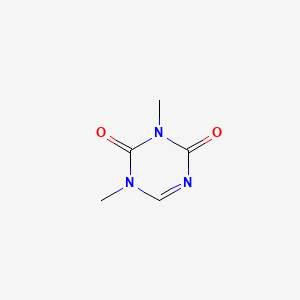
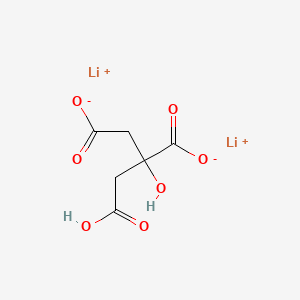
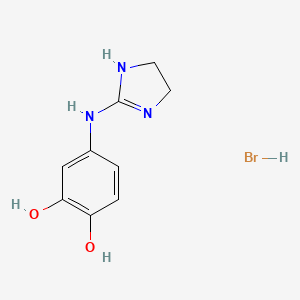
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
